1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine

描述

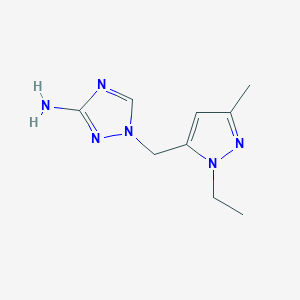

1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C9H13N5. Let’s break down its structure:

Core Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyrazole moiety.

Functional Groups:

属性

分子式 |

C9H14N6 |

|---|---|

分子量 |

206.25 g/mol |

IUPAC 名称 |

1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H14N6/c1-3-15-8(4-7(2)12-15)5-14-6-11-9(10)13-14/h4,6H,3,5H2,1-2H3,(H2,10,13) |

InChI 键 |

RLNIUXDJBDVAHL-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=CC(=N1)C)CN2C=NC(=N2)N |

产品来源 |

United States |

准备方法

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common methods:

-

Condensation Reaction

- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylamine

- Reactant: 1H-1,2,4-triazol-3-carbaldehyde

- Conditions: Condensation in the presence of a suitable base (e.g., sodium hydroxide).

- Product: 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine

-

Cyclization Reaction

- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylcarboxylic acid hydrazide

- Reactant: Thionyl chloride (SOCl2)

- Conditions: Cyclization under reflux conditions.

- Product: The desired compound.

Industrial Production

The industrial production of this compound involves scaling up the synthetic routes using optimized conditions and efficient purification methods.

化学反应分析

1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine participates in various chemical reactions:

Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.

Substitution: Substitution reactions at the pyrazole or triazole positions are possible.

Reduction: Reduction of functional groups may occur.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

科学研究应用

This compound finds applications in:

Medicine: It may exhibit biological activity, making it relevant for drug discovery.

Agriculture: Potential use as a pesticide or fungicide.

Materials Science: Incorporation into polymers or materials with specific properties.

作用机制

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

相似化合物的比较

生物活性

1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula: C₉H₁₃N₅

- Molecular Weight: 193.23 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the triazole and pyrazole moieties suggests potential for enzyme inhibition and receptor binding. Research indicates that compounds with similar structures often exhibit:

Enzyme Inhibition:

- Triazoles are known to inhibit certain enzymes involved in fungal cell wall synthesis, making them relevant in antifungal applications.

Receptor Binding:

- Pyrazole derivatives have been studied for their ability to bind to various receptors, potentially modulating physiological responses.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antifungal | Exhibits inhibitory activity against fungal pathogens by targeting ergosterol synthesis. |

| Anticancer | Shows cytotoxic effects on cancer cell lines through apoptosis induction. |

| Antimicrobial | Demonstrates antibacterial properties against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Potential to reduce inflammation through inhibition of pro-inflammatory cytokines. |

Antifungal Activity

A study demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against Candida albicans. The mechanism involves the inhibition of lanosterol demethylase, an essential enzyme in the ergosterol biosynthetic pathway.

Anticancer Potential

Research published in a peer-reviewed journal explored the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines, including breast and prostate cancer cells. The findings indicated that these compounds could induce apoptosis via the mitochondrial pathway, showing promise as potential anticancer agents.

Antimicrobial Effects

In vitro studies have shown that this compound exhibits antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。